- Synthesis of some naphthalene sulfonohydrazides and related compounds of potential biological activityEgyptian Journal of Chemistry, 1987, 29(4), 405-31,
Cas no 93-11-8 (Naphthalene-2-sulfonyl chloride)
93-11-8 structure
Naphthalene-2-sulfonyl chloride Properties
Names and Identifiers
-
- Naphthalene-2-sulfonyl chloride
- Naphthalene-2-sulphonyl chloride
- 2-Naphthalensulfonyl chloride
- 2-Naphthalenesulfonyl Chloride
- 2-Naphthalenesulfonyl chloride
- 2-Naphthalenylsulfonylchloride
- 2-Naphthylsulfonyl chloride
- NSC 133893
- Naphthalene-2-sulfonic acidchloride
- b-Naphthalenesulfochloride
- b-Naphthalenesulfonyl chloride
- b-Naphthylsulfonyl chloride
- beta-Naphthalenesulfonyl chloride
- Naphthalene-2-sulfonic acid chloride
- .beta.-Naphthalenesulfochloride
- 2-Naphthalene sulfonyl chloride
- OPECTNGATDYLSS-UHFFFAOYSA-N
- .beta.-Naphthalenesulfonyl chloride
- chloro-2-naphthylsulfone
- beta-Naphthalenesulfochloride
- 2-naphthalenesulphonyl chloride
- 2-Naphthalenylsulfonyl
- 2-Naphthalenylsulfonyl chloride
- β-Naphthalenesulfochloride
- β-Naphthalenesulfonyl chloride
- β-Naphthylsulfonyl chloride
- NSC133893
- DTXSID5059080
- .beta.-Naphthylsulfonyl chloride
- beta-Naphthylsulphonyl chloride
- BBL027447
- CS-W004905
- DB-057370
- Z104473932
- AKOS000118779
- 2-naphtalenesulfonyl chloride
- 2-naphtylsulfonyl chloride
- NSC-133893
- 2-Naphthalenesulfonylchloride
- beta-naphthalene-sulphonyl chloride
- VS-0375
- 2-naphthylsulphonyl chloride
- naphthalin-2-sulfonic acid chloride
- OPECTNGATDYLSS-UHFFFAOYSA-
- naphthaline-2-sulfonic acid chloride
- 2-naphthalene-sulfonyl chloride
- EINECS 202-219-9
- beta-Naphthalenesulphonyl chloride
- 2-naphthyl-sulfonyl chloride
- 2-napthylsulfonyl chloride
- 2-Naphthalenesulfonyl chloride, 99%
- J-510147
- 2-napthalenesulfonyl chloride
- NS00041120
- EN300-19464
- UNII-W3N8WRJ279
- F0808-2035
- 2-naphtalenesulfonylchloride
- MFCD00004087
- SCHEMBL25642
- 2-Naphthalenesulfonyl chloride, puriss., >=99.0% (AT)
- N0018
- 2-naphthalenesulfonyi chloride
- ss-Naphthalinsulfochlorid
- 2-Naphthyl sulfonyl chloride
- 2-naphthyl-sulphonyl chloride
- A844453
- 2-naphthalene sulfonylchloride
- 2-naphthalene-sulphonyl chloride
- W3N8WRJ279
- 2-Naphthalenylsulfonyl Chloride; 2-Naphthylsulfonyl Chloride;NSC 133893; Naphthalene-2-sulfonic Acid Chloridebeta-Naphthalenesulfochloride
- D77675
- naphthalene-2-sulfonylchloride
- beta-Naphthylsulfonyl chloride
- beta-Naphthalenesulfonyl-chloride
- beta-Naphthalenesulphochloride
- 2-napthalenesufonylchloride
- 2-napthalenesulfonylchloride
- 93-11-8
- DTXCID6048830
- STL363253
- +Expand
-
- MFCD00004087
- OPECTNGATDYLSS-UHFFFAOYSA-N
- 1S/C10H7ClO2S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H
- O=S(C1C=C2C(C=CC=C2)=CC=1)(Cl)=O
- 641898
Computed Properties
- 225.98600
- 0
- 2
- 1
- 225.985528
- 14
- 294
- 0
- 0
- 0
- 0
- 0
- 1
- 1.9
- 0
- 42.5
Experimental Properties
- 3.84810
- 42.52000
- 1.643
- Insoluble
- 147.7 °C/0.6 mmHg(lit.)
- 75.0 to 79.0 deg-C
- 200-202°C/13mm
- 2723
- Colorless flake crystals.
- Soluble in ethanol, ether and benzene, slightly soluble in petroleum ether, insoluble in water.
- Moisture Sensitive
- 1.3661 (estimate)
Naphthalene-2-sulfonyl chloride Security Information
- GHS05
- 3
- 8
- S26-S36/37/39-S45
- II
- R34
- C
- UN 3261 8/PG 2
- H290-H314
- P234-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P390-P405-P406-P501
- dangerous
- Inert atmosphere,2-8°C(BD12580)
- III
- 34
- Danger
- Yes
- 8
- 21
Naphthalene-2-sulfonyl chloride Customs Data
- 29049020
-
China Customs Code:
2904909090Overview:
2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
Naphthalene-2-sulfonyl chloride Price
Naphthalene-2-sulfonyl chloride Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide
Reference
- A method for the catalyzed preparation of carboxylic and sulfonic acid chlorides with thionyl chlorideHelvetica Chimica Acta, 1959, 42, 1653-8,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Chlorosuccinimide Solvents: Acetonitrile ; 2 h, rt
Reference
- Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl HydrazidesMolecules, 2021, 26(18),,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Potassium chloride , Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Water ; 15 min, rt
Reference
- Oxyhalogenation of thiols and disulfides into sulfonyl chlorides/bromides using oxone-KX (X = Cl or Br) in waterGreen Chemistry, 2014, 16(6), 3125-3131,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Trichloroisocyanuric acid , Tetrabutylammonium chloride Solvents: Acetonitrile , Water ; 1 - 2 min, 0 °C; 20 min, rt
Reference
- Trichloroisocyanuric acid (TCCA) and N-chlorosuccinimide (NCS) as efficient reagents for the direct oxidative conversion of thiols and disulfides to sulfonyl chloridesPhosphorus, 2012, 187(6), 769-775,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Tetrabutylammonium chloride , N1,N1,N3,N3-Tetrachloro-1,3-benzenedisulfonamide Solvents: Acetonitrile , Water ; 1 - 2 min, 0 °C; 0 °C → rt; 20 min, rt
Reference
- Poly(N,N'-dichloro-N-ethyl-benzene-1,3-disulfonamide) and N,N,N',N'-tetrachlorobenzene-1,3-disulfonamide as efficient reagents to direct oxidative conversion of thiols and disulfide to sulfonyl chloridesBulletin of the Korean Chemical Society, 2011, 32(10), 3692-3695,
Synthetic Circuit 7
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Hexachlorocyclotriphosphazene , Hydrogen peroxide Solvents: Acetonitrile , Water ; 12 min, 25 °C
Reference
- A Practical Method for the Preparation of Sulfonyl Chlorides and Sulfonamides from Thiols using H2O2-TAPC Reagent SystemChemistrySelect, 2019, 4(29), 8554-8557,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Thionyl chloride , Hydrogen peroxide Solvents: Acetonitrile , Water ; 1 min, 25 °C
1.2 Reagents: Water Solvents: Water
1.2 Reagents: Water Solvents: Water
Reference
- Direct Conversion of Thiols to Sulfonyl Chlorides and SulfonamidesJournal of Organic Chemistry, 2009, 74(24), 9287-9291,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Acetic acid , Diethylamine , 1,3-Dichloro-5,5-dimethylhydantoin , Water Solvents: Acetonitrile ; 41 s, 4 bar, 40 °C
1.2 Reagents: Acetonitrile
1.2 Reagents: Acetonitrile
Reference
- A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanismReaction Chemistry & Engineering, 2022, 7(12), 2582-2592,
Synthetic Circuit 11
Synthetic Circuit 12
Synthetic Circuit 13
Synthetic Circuit 14
Synthetic Circuit 15
Synthetic Circuit 16
Synthetic Circuit 17
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Acetic acid , 1,3-Dichloro-5,5-dimethylhydantoin Solvents: Acetonitrile , Water ; < 10 °C; 30 min, 10 °C → 20 °C; 1 h, 20 °C; 30 °C
1.2 Reagents: Sodium bicarbonate Solvents: Dichloromethane ; 0 °C; < 10 °C; 15 min, 5 °C
1.2 Reagents: Sodium bicarbonate Solvents: Dichloromethane ; 0 °C; < 10 °C; 15 min, 5 °C
Reference
- A simple and highly effective oxidative chlorination protocol for the preparation of arenesulfonyl chloridesTetrahedron Letters, 2010, 51(2), 418-421,
Synthetic Circuit 19
Reaction Conditions
Reference
- Molecular structure and estrogenic activity. XIV. α,α-Dimethyl-β-(6-methylthio-2-naphthyl)valeric acidBulletin de la Societe Chimique de France, 1955, 231, 231-6,
Synthetic Circuit 20
Synthetic Circuit 21
Naphthalene-2-sulfonyl chloride Raw materials
- Naphthalene-2-sulfonohydrazide
- 2-Naphthalene Sulfonic Acid
- 2-Naphthalenesulfonic Acid Sodium Salt
- Disulfide,1,2-di-2-naphthalenyl
- 2-Bromonaphthalene
- 2-Naphtalenethiol
Naphthalene-2-sulfonyl chloride Preparation Products
Naphthalene-2-sulfonyl chloride Suppliers
Hubei Dahao Chemical Co.,Ltd.
Audited Supplier
(CAS:93-11-8)
LIU ZI YING
13986246535
1400878822@qq.com
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier
(CAS:93-11-8)
SUN WEN TING
13914000513
sales1@senfeida.com
JU LAN HUA GONG KE JI ( QING DAO ) Co., Ltd.
Audited Supplier
(CAS:93-11-8)
WANG JING LI
13156898909
hope2084@163.com
SHAN DONG FENG YUAN HUA GONG Co., Ltd.
Audited Supplier
(CAS:93-11-8)
LI JING LI
13310669559
13310669559@163.com
Hubei Baidu Chemistry Co.,Ltd.
Audited Supplier
(CAS:93-11-8)
PENG XING
18871490324
1400878899@qq.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:93-11-8)
TANG SI LEI
15026964105
2881489226@qq.com
JIANG SU CONG ZHONG HUA GONG GU FEN Co., Ltd.
Audited Supplier
(CAS:93-11-8)
HU
18662433356
sales3@senfeida.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:93-11-8)
A LA DING
anhua.mao@aladdin-e.com
Naphthalene-2-sulfonyl chloride Related Literature
-
Chun-Min Li,Xin-Xin Dong,Zhe Wang,Bo Zhang Green Chem. 2023 25 4122
-
Ya Chen,Fuhong Xiao,Hui Chen,Saiwen Liu,Guo-Jun Deng RSC Adv. 2014 4 44621
-
Nengneng Zhou,Kaimo Kuang,Meixia Wu,Sixin Wu,Ziqin Xia,Qiankun Xu,Man Zhang Org. Chem. Front. 2021 8 4095
-
4. 2-Aminophenolate ligands for phosphorus(v): a lithium salt featuring the chiral [P(OC6H4NR)3]? anionChuantian Zhan,Zeyu Han,Brian O. Patrick,Derek P. Gates Dalton Trans. 2018 47 12118
-
Jun Jiang,Sheng Zeng,De Chen,Chaozhihui Cheng,Wei Deng,Jiannan Xiang Org. Biomol. Chem. 2018 16 5016
-
Xiao-Xiao Meng,Qing-Qing Kang,Jun-Yao Zhang,Qiang Li,Wen-Ting Wei,Wei-Min He Green Chem. 2020 22 1388
-
Yunhe Lv,Wanru Han,Weiya Pu,Jinhui Xie,Axue Wang,Mengyue Zhang,Jin Wang,Junrong Lai Org. Chem. Front. 2022 9 3775
-
Jonathon P. Matheny,Pavel M. Yamanushkin,Peter A. Petillo,Michael Rubin RSC Adv. 2020 10 44183
-
Fritz V?gtle,Marius Gorka,Richard Hesse,Paola Ceroni,Mauro Maestri,Vincenzo Balzani Photochem. Photobiol. Sci. 2002 1 45
-
Sumit Ghosh,Pranjal Pyne,Anogh Ghosh,Swagata Choudhury,Alakananda Hajra Org. Biomol. Chem. 2023 21 1591
93-11-8 (Naphthalene-2-sulfonyl chloride) Related Products
- 14503-45-8((3-Chloro-4-methoxyphenyl)methanol)
- 159898-10-9(2-[(2S)-1-[(tert-butoxy)carbonyl]piperidin-2-yl]acetic acid)
- 1517-51-7(1-Propene-3,3,3-d3(9CI))
- 175135-37-2(4-(Cyanomethyl)Phenyl N-Phenylcarbamate)
- 103213-51-0(3H-Imidazo[2,1-i]purine,3-(2,3-O-phosphinico-b-D-ribofuranosyl)-, monosodium salt (9CI))
- 175135-43-0(4,5-Dichloro-2-(2,6-dichlorobenzyl)pyridazin-3(2H)-one)
- 175205-78-4(5-(methylsulfanyl)thiophene-2-carbonitrile)
- 109433-86-5(Silanamine,1,1,1-trimethyl-N-(trimethylsilyl)-, terbium(3+) salt (3:1))
- 16817-43-9(5-Bromo-2-chloroanisole)
- 185032-24-0(TYR-LYS-GLY-(CYCLO(GLU26-LYS29),PRO34)-NEUROPEPTIDE Y (25-36))
Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:93-11-8)2-Naphthalenesulfonyl chloride
99.9%
200kg
discuss personally
Amadis Chemical Company Limited
(CAS:93-11-8)Naphthalene-2-sulfonyl chloride
99%
500g
160.0